N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a fluorinated 1,3,4-oxadiazole derivative characterized by a 1,3,4-oxadiazole core linked to a 3-fluorophenyl group at the 5-position and an acetamide moiety substituted with a 2-fluorobenzyl group at the 2-position. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and role in enhancing biological activity, particularly in antimicrobial, anticancer, and enzyme inhibition contexts .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c18-13-6-3-5-11(8-13)17-22-21-16(24-17)9-15(23)20-10-12-4-1-2-7-14(12)19/h1-8H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPGWHCQRPJVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=NN=C(O2)C3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains fluorine atoms. Fluorine-containing compounds play a very important role in medicinal chemistry. Fluorine, being the most electronegative atom with a small atomic radius, helps to enhance the biological activity of newly designed molecules . Fluorinated compounds have been widely used as important antifungal, anticancer, and antibacterial drugs .
Biological Activity
N-(2-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure
The compound can be represented structurally as follows:
- Oxadiazole Derivative Activity : Oxadiazole derivatives are recognized for their ability to interact with various biological targets. They have shown inhibitory effects against several enzymes such as:
- Anticancer Activity : The compound exhibits cytotoxic effects against cancer cell lines. Studies indicate that oxadiazole derivatives can induce apoptosis in tumor cells by disrupting mitochondrial function and activating caspase pathways .
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities. The presence of fluorine substituents enhances the lipophilicity and membrane permeability, which may contribute to their bioactivity .
Anticancer Activity
In vitro studies have shown that this compound exhibits notable cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
| Caco-2 (Colon Cancer) | 20.0 |
These results indicate that the compound has promising potential as an anticancer agent.
Antimicrobial Activity
The compound's antimicrobial efficacy was evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/ml |
| Escherichia coli | 16 µg/ml |
| Pseudomonas aeruginosa | 32 µg/ml |
The results show that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural components:
- Fluorine Substituents : The introduction of fluorine atoms increases lipophilicity and alters electronic properties, enhancing binding affinity to biological targets.
- Aromatic Rings : Substituted phenyl groups contribute to the overall stability and interaction with cellular targets .
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Anticancer Studies : A study demonstrated that derivatives with oxadiazole rings showed enhanced activity against a panel of cancer cell lines compared to non-substituted analogs .
- Antimicrobial Research : Another investigation revealed that specific substitutions on the oxadiazole ring led to increased potency against resistant bacterial strains .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogs and Physical Properties
Key Observations:
Fluorinated vs. Non-Fluorinated Substituents: The target compound’s 3-fluorophenyl and 2-fluorobenzyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the phthalazinone derivative 4b . Fluorination is often associated with improved bioavailability and target binding in enzyme inhibition studies .
Acetamide Variants :
- Substitution with aromatic heterocycles (e.g., benzothiazol-2-yl in 2a ) correlates with anticancer activity, as seen in cytotoxicity assays (IC₅₀ values <10 µM) . The 2-fluorobenzyl group in the target compound may exhibit similar bioactivity but with enhanced selectivity due to fluorine’s electronegativity.
- Sulfamoyl (4b) and chloro (8t) substituents on the acetamide moiety improve solubility and antibacterial activity, respectively .
Key Observations:
- Ultrasonic vs. Conventional Synthesis : Ultrasonic methods (e.g., for 4b–4d) reduce reaction times and improve yields (65–80%) compared to conventional heating .
- Regioselectivity : S-alkylation of oxadiazole-thiones (e.g., in 4b) is regioselective, ensuring consistent product formation .
Table 3: Bioactivity of Selected Analogs
Key Observations:
- Anticancer Activity : Indole-based analogs (e.g., 2a) show potent cytotoxicity, likely due to DNA intercalation or kinase inhibition . The target compound’s fluorinated groups may enhance penetration into cancer cells.
- Enzyme Inhibition : Fluorophenyl and bromobenzofuran substituents (e.g., 5d) improve tyrosinase inhibition via hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
